molecular formula C20H32N4O2 B13644441 tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate

tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate

Cat. No.: B13644441
M. Wt: 360.5 g/mol
InChI Key: DUUWRQIUPBZVGH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate typically involves the reduction of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. This reduction is carried out using palladium on carbon (Pd/C) as a catalyst and hydrogen gas in a mixture of ethanol and ethyl acetate at room temperature for 42 hours . The reaction mixture is then filtered through diatomaceous earth and concentrated under reduced pressure to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using hydrogen gas and a palladium catalyst.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas in ethanol and ethyl acetate.

    Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, influencing their activity and function. The compound may also participate in various biochemical pathways, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(1-(4-aminophenyl)piperidin-4-yl)piperazine-1-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research and industrial applications.

Properties

Molecular Formula

C20H32N4O2

Molecular Weight

360.5 g/mol

IUPAC Name

tert-butyl 4-[1-(4-aminophenyl)piperidin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C20H32N4O2/c1-20(2,3)26-19(25)24-14-12-23(13-15-24)18-8-10-22(11-9-18)17-6-4-16(21)5-7-17/h4-7,18H,8-15,21H2,1-3H3

InChI Key

DUUWRQIUPBZVGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N

Origin of Product

United States

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